3-methyl-1H-indazol-5-amine structure elucidation
3-methyl-1H-indazol-5-amine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-methyl-1H-indazol-5-amine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-methyl-1H-indazol-5-amine, a significant heterocyclic compound with applications in medicinal chemistry and drug development.[1][2] The document details the integration of various analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, to unambiguously confirm the molecular structure. This guide is intended for researchers, analytical scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, data interpretation strategies, and illustrative workflows.
Compound Overview
3-methyl-1H-indazol-5-amine is an aromatic heterocyclic compound. The indazole core is a bicyclic structure composed of a fused benzene ring and a pyrazole ring. Its derivatives are widely explored as important pharmaceutical intermediates for constructing active drug molecules.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-methyl-1H-indazol-5-amine | [3] |
| CAS Number | 90764-90-2 | [4] |
| Molecular Formula | C₈H₉N₃ | [3][4] |
| Molecular Weight | 147.18 g/mol | [3][4] |
| Monoisotopic Mass | 147.079647300 Da | [3] |
| Melting Point | 232-233 °C | [5][6] |
| Boiling Point (Predicted) | 376.4 ± 22.0 °C | [5] |
| SMILES | CC1=C2C=C(C=CC2=NN1)N | [3] |
Synthesis Pathway
The synthesis of indazole derivatives often involves the cyclization of substituted acetophenones. A common route to 3-methyl-1H-indazole, and by extension its amino-substituted analogue, starts from a corresponding 2-aminoacetophenone derivative, which undergoes diazotization followed by reduction and cyclization.
Caption: A plausible synthetic workflow for 3-methyl-1H-indazol-5-amine.
Structure Elucidation Workflow
A definitive structural elucidation requires a multi-faceted analytical approach.[7] Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: General workflow for spectroscopic structure elucidation.
Spectroscopic & Spectrometric Data Analysis
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and exact mass of the molecule. The fragmentation pattern can further corroborate the proposed structure.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Assignment |
| [M]⁺ | 147.07910 | Molecular Ion |
| [M+H]⁺ | 148.08693 | Protonated Molecular Ion |
| [M+Na]⁺ | 170.06887 | Sodium Adduct |
| [M-H]⁻ | 146.07237 | Deprotonated Molecular Ion |
| Data sourced from predicted values.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3450 - 3250 | N-H (amine & indazole) | Two sharp bands for primary amine (asymmetric & symmetric stretch), possibly overlapping with a broader N-H stretch from the indazole ring. |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 2980 - 2850 | Aliphatic C-H | Methyl group stretch |
| 1650 - 1580 | C=C | Aromatic ring stretching |
| 1640 - 1560 | N-H | Amine scissoring (bending) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. The following data is predicted for a standard analysis in DMSO-d₆.
Table 4: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12.0 | Broad Singlet | 1H | Indazole N-H |
| ~ 7.2 - 7.4 | Doublet | 1H | Aromatic H (H4) |
| ~ 6.8 - 7.0 | Singlet / Doublet | 1H | Aromatic H (H6) |
| ~ 6.6 - 6.8 | Doublet of Doublets | 1H | Aromatic H (H7) |
| ~ 5.0 | Broad Singlet | 2H | Amine (-NH₂) |
| ~ 2.4 | Singlet | 3H | Methyl (-CH₃) |
Table 5: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C5 (bearing -NH₂) |
| ~ 142 | C3 (bearing -CH₃) |
| ~ 140 | C7a (ring junction) |
| ~ 122 | C4 |
| ~ 120 | C3a (ring junction) |
| ~ 115 | C7 |
| ~ 100 | C6 |
| ~ 12 | -CH₃ |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
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Analysis Mode: Acquire data in both positive and negative ion modes to observe various adducts.
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Parameters:
-
Infusion Flow Rate: 5 µL/min.
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Capillary Voltage: 3.5 kV.
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Source Temperature: 120 °C.
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Mass Range: m/z 50-500.
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-
Data Processing: Determine the exact mass of the parent ion and calculate the molecular formula using the instrument's software. Compare the isotopic pattern with the theoretical pattern for C₈H₉N₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) method or by creating a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
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Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O signals.
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Sample Scan: Acquire the sample spectrum.
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Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
-
-
Data Processing: Identify and label the characteristic absorption peaks corresponding to the functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Experiments:
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¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak). Assign all proton and carbon signals to their respective atoms in the structure.
Data Integration for Structure Confirmation
The final structure is confirmed by ensuring all collected data points are consistent with the proposed molecule.
Caption: Correlation of spectroscopic data to the final confirmed structure.
Conclusion
The structural elucidation of 3-methyl-1H-indazol-5-amine is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy identifies key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework and atom connectivity. The protocols and representative data presented in this guide offer a robust blueprint for the characterization of this compound and its analogues, facilitating further research and development in medicinal chemistry.
References
- 1. 3-METHYL-1H-INDAZOL-5-AMINE | 90764-90-2 [chemicalbook.com]
- 2. 3-METHYL-1H-INDAZOL-5-AMINE CAS#: 90764-90-2 [amp.chemicalbook.com]
- 3. 3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHYL-1H-INDAZOL-5-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 3-methyl-1H-indazol-5-amine|lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - 3-methyl-1h-indazol-5-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]
